molecular formula C18H21N5O4S2 B2997493 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1171194-14-1

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2997493
CAS No.: 1171194-14-1
M. Wt: 435.52
InChI Key: OTUGGHXSROFRJV-UHFFFAOYSA-N
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Description

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a heterocyclic hybrid molecule featuring a pyrazole core linked via a ketone bridge to a piperazine ring, which is further substituted with a methylsulfonyl-functionalized benzo[d]thiazole moiety.

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4S2/c1-21-11-13(16(20-21)27-2)17(24)22-6-8-23(9-7-22)18-19-14-5-4-12(29(3,25)26)10-15(14)28-18/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUGGHXSROFRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone represents a novel class of biologically active molecules with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

PropertyValue
Molecular FormulaC17H22N4O3
Molecular Weight330.4 g/mol
CAS Number2034560-38-6

The structure consists of a pyrazole moiety linked to a piperazine derivative, which is further substituted with a benzo[d]thiazole group. This unique combination may contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing pyrazole and thiazole moieties exhibit a range of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have shown significant antibacterial and antifungal properties. The presence of the thiazole ring enhances these effects through mechanisms that may involve disruption of microbial cell walls or interference with metabolic pathways .
  • Anticancer Properties : Studies have demonstrated that thiazole-containing compounds can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in various cancer cell lines has been noted, suggesting potential as an anticancer agent .
  • Anti-inflammatory Effects : Compounds similar to this one have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

  • Pyrazole Moiety : Known for its ability to interact with various biological targets, the pyrazole ring is crucial for the compound's activity against multiple pathogens.
  • Thiazole Substitution : The methylsulfonyl group on the thiazole enhances solubility and bioavailability, which is essential for effective therapeutic action .
  • Piperazine Linkage : This moiety contributes to the overall stability and interaction with biological receptors, enhancing pharmacokinetic properties.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Antimicrobial Testing : A study evaluated a series of thiazole-pyrazole derivatives against Gram-positive and Gram-negative bacteria, revealing potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) as low as 16 µg/mL for some derivatives .
  • Anticancer Activity : In vitro studies demonstrated that related compounds significantly inhibited the growth of A431 human epidermoid carcinoma cells, with IC50 values in the low micromolar range. Mechanistic studies indicated that these compounds induce apoptosis via mitochondrial pathways .
  • Anti-inflammatory Studies : Research involving animal models showed that thiazole-containing compounds reduced edema and inflammatory markers in carrageenan-induced paw edema tests, supporting their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Elemental Analysis Comparison

Compound % C (Calc/Found) % H (Calc/Found) % N (Calc/Found) % S (Calc/Found) Reference
Target Compound Not available Not available Not available Not available
7b 62.43/62.39 4.12/4.04 15.60/15.75 11.91/11.78
5b Not reported Not reported Not reported Not reported
10 () 67.53/67.68 3.33/3.42 18.53/18.81 10.61/10.77

Table 2: Thermal Stability (Melting Points)

Compound Melting Point (°C) Reference
Target Compound Not reported
7b >300
11a () 275
5b 156–158

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